molecular formula C13H10ClNO3 B6365357 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% CAS No. 1261911-31-2

5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%

Cat. No. B6365357
CAS RN: 1261911-31-2
M. Wt: 263.67 g/mol
InChI Key: RJAALGIKVQNADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-methoxyphenyl)picolinic acid (5-CMPPA) is a chemical compound of the picolinic acid family. It is an organic compound with a molecular formula of C8H8ClNO2 and a molar mass of 191.6 g/mol. 5-CMPPA has been widely used in scientific research and experiments due to its unique properties. It is a white solid with a melting point of 150-152 °C and a boiling point of 253 °C. 5-CMPPA has a wide range of applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% has been widely used in various scientific research applications. It has been used as a reagent in organic synthesis, as a chromophore in fluorescence studies, and as a ligand in coordination chemistry. 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% has also been used to study the structure and properties of organic compounds, as well as the interactions between them. Additionally, 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% has been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions such as iron, magnesium, and zinc. These complexes are then able to bind to other molecules, such as proteins, and modulate their activity. Additionally, 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% are not well understood. However, it has been shown to have anti-inflammatory and anti-bacterial properties in vitro. Additionally, 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% is soluble in both water and organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to using 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% in laboratory experiments. It is not very soluble in polar solvents, and it can be difficult to purify. Additionally, 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% can form complexes with metal ions, which can interfere with certain experiments.

Future Directions

There are several potential future directions for research on 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%. These include further investigation into its mechanism of action and its potential as an anti-cancer agent. Additionally, further research could be done on the synthesis of 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% and its use as a reagent in organic synthesis. Additionally, research could be done into the biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%, as well as its applications in pharmaceuticals and biochemistry. Finally, further research could be done into the advantages and limitations of using 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% in laboratory experiments.

Synthesis Methods

5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-chloro-4-methoxybenzoic acid with pyridine in an acid-catalyzed reaction. This method produces 5-(3-Chloro-4-methoxyphenyl)picolinic acid, 95% in a yield of up to 95%. Other methods include the reaction of 3-chloro-4-methoxybenzoic acid with ethylenediamine, the reaction of 3-chloro-4-methoxybenzaldehyde with pyridine, and the reaction of 3-chloro-4-methoxybenzyl alcohol with pyridine.

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-5-3-8(6-10(12)14)9-2-4-11(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAALGIKVQNADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methoxyphenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.